molecular formula C46H56N4O13S B1602548 Brucine sulfate salt hydrate CAS No. 652154-10-4

Brucine sulfate salt hydrate

Cat. No.: B1602548
CAS No.: 652154-10-4
M. Wt: 905.0 g/mol
InChI Key: DYCXTLLGAUPAQK-UHFFFAOYSA-N
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Description

Brucine sulfate salt hydrate is a sulfate salt of brucine, a major pharmacological constituent of the seeds of Strychnos nux-vomica. It is known for its anti-inflammatory and analgesic activities. This compound is also used as a chiral resolving agent for the optical resolution of tertiary acetylenic alcohols into enantiomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of brucine sulfate salt hydrate typically involves the crystallization of brucine from water. The hydrate obtained from crystallization experiments is the only solid form described in the literature. The other hydrates are produced by dehydration starting from the known hydrate. The hydrate contains 6.5 to 7.4 molecules of water per brucine sulfate and is stable in the relative humidity range of 26% or higher at room temperature .

Industrial Production Methods: Industrial production of this compound involves careful control of relative humidity and temperature to ensure the stability of the hydrate forms. The process includes crystallization from water and subsequent dehydration to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: Brucine sulfate salt hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Brucine sulfate can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur in the presence of suitable nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of brucine, while reduction may produce reduced forms of the compound .

Mechanism of Action

Brucine sulfate salt hydrate acts as an antagonist at glycine receptors, similar to strychnine. It paralyzes inhibitory neurons by blocking the action of glycine, leading to increased neuronal excitability . This mechanism underlies its pharmacological effects, including its analgesic and anti-inflammatory properties.

Comparison with Similar Compounds

    Strychnine: Another alkaloid from Strychnos nux-vomica with similar pharmacological properties.

    Strychnine sulfate: A sulfate salt of strychnine with comparable uses and effects.

Uniqueness: Brucine sulfate salt hydrate is unique due to its specific hydrate forms and its use as a chiral resolving agent. Its ability to form

Properties

IUPAC Name

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H26N2O4.H2O4S.H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCXTLLGAUPAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

905.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652154-10-4
Record name Brucine sulphate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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